molecular formula C16H17N3O3 B3017557 N-(2-Cyclopropyl-1,3-benzoxazol-6-yl)-3-(prop-2-enoylamino)propanamide CAS No. 2201727-74-2

N-(2-Cyclopropyl-1,3-benzoxazol-6-yl)-3-(prop-2-enoylamino)propanamide

カタログ番号 B3017557
CAS番号: 2201727-74-2
分子量: 299.33
InChIキー: HOKYQVLBCRLZPC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-Cyclopropyl-1,3-benzoxazol-6-yl)-3-(prop-2-enoylamino)propanamide, also known as CP-690,550, is a small molecule drug that has been developed as a potent inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases, which are involved in the signaling pathways of cytokines and growth factors. CP-690,550 has been shown to have significant therapeutic potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as in the prevention of organ transplant rejection.

作用機序

N-(2-Cyclopropyl-1,3-benzoxazol-6-yl)-3-(prop-2-enoylamino)propanamide works by inhibiting the activity of JAK3, which is a key component of the signaling pathways of cytokines and growth factors. JAK3 is activated by the binding of cytokines to their receptors, leading to the phosphorylation of downstream signaling molecules, such as signal transducer and activator of transcription (STAT) proteins. The activation of JAK3 and its downstream signaling pathways is involved in the proliferation and differentiation of immune cells, as well as the production of pro-inflammatory cytokines. By inhibiting JAK3, N-(2-Cyclopropyl-1,3-benzoxazol-6-yl)-3-(prop-2-enoylamino)propanamide reduces the activation of immune cells and the production of pro-inflammatory cytokines, leading to a decrease in the inflammatory response.
Biochemical and Physiological Effects
N-(2-Cyclopropyl-1,3-benzoxazol-6-yl)-3-(prop-2-enoylamino)propanamide has been shown to have significant biochemical and physiological effects in preclinical and clinical studies. In vitro studies have demonstrated that N-(2-Cyclopropyl-1,3-benzoxazol-6-yl)-3-(prop-2-enoylamino)propanamide inhibits the production of pro-inflammatory cytokines, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, by immune cells. In vivo studies have shown that N-(2-Cyclopropyl-1,3-benzoxazol-6-yl)-3-(prop-2-enoylamino)propanamide reduces the severity of autoimmune diseases, such as rheumatoid arthritis and psoriasis, in animal models. Clinical trials have demonstrated that N-(2-Cyclopropyl-1,3-benzoxazol-6-yl)-3-(prop-2-enoylamino)propanamide is effective in reducing the signs and symptoms of rheumatoid arthritis and psoriasis in patients, as well as in preventing organ transplant rejection.

実験室実験の利点と制限

N-(2-Cyclopropyl-1,3-benzoxazol-6-yl)-3-(prop-2-enoylamino)propanamide has several advantages and limitations for lab experiments. One advantage is its specificity for JAK3, which makes it a useful tool for studying the role of JAK3 in immune cell signaling and cytokine production. Another advantage is its potency, which allows for the use of lower concentrations of the drug in experiments. One limitation is its solubility, which can make it difficult to use in certain experimental systems. Another limitation is its potential off-target effects, which can complicate the interpretation of experimental results.

将来の方向性

There are several future directions for the research and development of N-(2-Cyclopropyl-1,3-benzoxazol-6-yl)-3-(prop-2-enoylamino)propanamide. One direction is the development of more potent and selective JAK3 inhibitors, which can have improved therapeutic efficacy and reduced off-target effects. Another direction is the investigation of the role of JAK3 in other diseases, such as cancer and neurological disorders, where JAK3 signaling may play a role. Additionally, the development of new formulations and delivery methods for N-(2-Cyclopropyl-1,3-benzoxazol-6-yl)-3-(prop-2-enoylamino)propanamide may improve its solubility and bioavailability, making it more effective in the treatment of autoimmune diseases and other disorders.

合成法

The synthesis of N-(2-Cyclopropyl-1,3-benzoxazol-6-yl)-3-(prop-2-enoylamino)propanamide involves several steps, starting with the reaction of 2-cyclopropyl-4-nitrophenol with ethyl oxalyl chloride to form 2-cyclopropyl-4-oxo-1,3-dihydrobenzoxazole. This intermediate is then reacted with 2-aminopropanoic acid to form N-(2-cyclopropyl-1,3-benzoxazol-6-yl)-3-aminopropanoic acid. The final step involves the acylation of the amine group with prop-2-enoyl chloride to form the desired product, N-(2-Cyclopropyl-1,3-benzoxazol-6-yl)-3-(prop-2-enoylamino)propanamide.

科学的研究の応用

N-(2-Cyclopropyl-1,3-benzoxazol-6-yl)-3-(prop-2-enoylamino)propanamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In vitro studies have shown that N-(2-Cyclopropyl-1,3-benzoxazol-6-yl)-3-(prop-2-enoylamino)propanamide is a potent inhibitor of JAK3, with an IC50 value of 10 nM. JAK3 is predominantly expressed in immune cells, and its inhibition by N-(2-Cyclopropyl-1,3-benzoxazol-6-yl)-3-(prop-2-enoylamino)propanamide leads to a decrease in the production of pro-inflammatory cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. This makes N-(2-Cyclopropyl-1,3-benzoxazol-6-yl)-3-(prop-2-enoylamino)propanamide a promising drug candidate for the treatment of autoimmune diseases, where an overactive immune system is responsible for the pathogenesis of the disease.

特性

IUPAC Name

N-(2-cyclopropyl-1,3-benzoxazol-6-yl)-3-(prop-2-enoylamino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-2-14(20)17-8-7-15(21)18-11-5-6-12-13(9-11)22-16(19-12)10-3-4-10/h2,5-6,9-10H,1,3-4,7-8H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKYQVLBCRLZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)NC1=CC2=C(C=C1)N=C(O2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Cyclopropyl-1,3-benzoxazol-6-yl)-3-(prop-2-enoylamino)propanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。